molecular formula C19H24N2O3 B2880065 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide CAS No. 2034246-22-3

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide

Cat. No. B2880065
M. Wt: 328.412
InChI Key: JHEAYBYTBWNUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide, also known as MEOP or N-(2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl)-2-phenylbutanamide, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyridine family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Novel Synthesis Methods and Chemical Reactivity

Research on similar compounds has led to the development of novel synthesis methods for heterocyclic compounds and intermediates used in medicinal chemistry. For example, studies on azetidinones for carbapenems highlight innovative approaches to synthesizing biologically active molecules, indicating the potential of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide in drug synthesis and design (Selezneva et al., 2018).

Anticonvulsant and Neuroprotective Effects

Research into N-(substituted benzothiazol-2-yl)amides has shown significant anticonvulsant and neuroprotective effects, suggesting that compounds with similar structures could be explored for their potential in treating neurological conditions (Hassan et al., 2012).

Antimicrobial Activities

Compounds such as thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains, indicating the potential of structurally related compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Application in High-Dose Chemotherapy

The study of pharmacokinetically guided dosing of compounds in high-dose chemotherapy reveals the importance of understanding the pharmacokinetics and bioactivity of compounds like N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide for their potential use in cancer treatment protocols (de Jonge et al., 2005).

Anti-Juvenile Hormone Activity

Research on compounds with anti-juvenile hormone activity indicates the potential of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide in the field of agricultural chemistry, particularly in controlling pest populations and managing insect growth (Furuta et al., 2006).

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAYBYTBWNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide

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